Aristolactam Ii
Description
Contextualization of Aristolactam II as a Key Metabolite in Aristolochic Acid Biotransformation Pathways
The biotransformation of aristolochic acids (AAs) is a critical process that dictates their toxicological profile. Aristolochic acid is typically a mixture of aristolochic acid I (AAI) and aristolochic acid II (AAII). jfda-online.com The metabolism of these compounds involves both Phase I and Phase II reactions. acs.orgnih.gov this compound is a major metabolite formed from the biotransformation of aristolochic acid II (AAII). jfda-online.comkrcp-ksn.org
The primary pathway for the formation of this compound is the reduction of the nitro group of AAII. acs.orgmdpi.com This nitroreduction process is a key step in the metabolic activation of aristolochic acids. frontiersin.org While AAI is predominantly metabolized through oxidation, AAII is mainly metabolized by reduction, making this compound its major reductive metabolite. acs.orgresearchgate.net In fact, the oxidative metabolism of AAII only proceeds after it has been reduced to this compound, which is then enzymatically hydroxylated. acs.org The formation of aristolactams from aristolochic acids can occur under anaerobic conditions and is mediated by enzymes such as nitroreductases. jfda-online.comnih.gov
Once formed, aristolactams can undergo further metabolic changes. For instance, studies have detected N- and O-glucuronides of aristolactams as Phase II conjugated metabolites in urine, with N-glucuronidation being a major pathway for the aristolactams formed after nitro-reduction. nih.gov The co-exposure of AAI and AAII can influence each other's metabolism; the presence of AAI has been shown to decrease the reductive metabolism of AAII. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13,15,17-heptaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-10-6-12-15(20-7-19-12)14-9-4-2-1-3-8(9)5-11(17-16)13(10)14/h1-6H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVDACWQNCRKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C(=C2)C(=O)NC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204158 | |
| Record name | Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55610-00-9 | |
| Record name | Aristololactam II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55610-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolactam II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARISTOLACTAM II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3ACC55KFQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Chemodiversity of Aristolactam Ii Precursors
Phytochemical Distribution of Aristolactam II-Producing Genera (e.g., Aristolochia, Asarum, Piper)
The precursors of this compound, primarily aristolochic acids, are predominantly found in plants belonging to the Aristolochiaceae family. researchgate.netacademicjournals.org Within this family, the genera Aristolochia and Asarum are the most significant sources. researchgate.netkrcp-ksn.orgencyclopedia.pub Virtually all species within the Aristolochia genus are believed to contain aristolochic acids. researchgate.net These compounds have been detected in all plants from the genus Aristolochia that have been analyzed and in trace amounts in some species of the genus Asarum. academicjournals.orgnih.gov
While the Aristolochiaceae family is the primary source, related compounds, specifically aristolactams, have also been identified in other plant families. These include the Piperaceae (genus Piper), Annonaceae (genus Schefferomitra), and Menispermaceae (genus Stephania). academicjournals.orgresearchgate.net The presence of these compounds across different families suggests a complex evolutionary distribution of the biosynthetic pathways.
Specific Plant Species as Sources of Aristolochic Acid II and this compound
Aristolochic acid II and its corresponding metabolite, this compound, have been identified in numerous specific plant species. The concentration and presence of these compounds can vary between different parts of the plant. researchgate.net Research using methods like high-performance liquid chromatography (HPLC) has enabled the quantitative determination of these compounds in various plant materials. nih.govjfda-online.comjfda-online.com
Below is a data table of specific plant species known to contain Aristolochic Acid II and/or this compound.
| Genus | Species | Compound(s) Detected | Geographic Distribution (if noted) | Reference(s) |
| Aristolochia | Aristolochia contorta | Aristolochic Acid II, Aristolactam AII | - | mdpi.com |
| Aristolochia | Aristolochia manshuriensis | Aristolochic Acid II | - | nih.gov |
| Aristolochia | Aristolochia fangchi | Aristolochic Acid II | China | academicjournals.org |
| Aristolochia | Aristolochia clematitis | Aristolochic Acid I & II | Europe | krcp-ksn.orgmdpi.com |
| Aristolochia | Aristolochia serpentaria | Aristolochic Acid I & II | North America | krcp-ksn.org |
| Aristolochia | Aristolochia indica | Aristolochic Acid I & II | Asia | researchgate.netkrcp-ksn.org |
| Aristolochia | Aristolochia debilis | Aristolochic Acid I & II | China | krcp-ksn.orgnih.gov |
| Aristolochia | Aristolochia moupinensis | This compound | - | researchgate.net |
| Aristolochia | Aristolochia cathcartii | This compound | - | researchgate.net |
| Asarum | Asarum europaeum | Aristolochic Acid I & II (trace) | Europe | krcp-ksn.org |
| Asarum | Asarum canadense | Aristolochic Acid I & II (trace) | North America | krcp-ksn.org |
Structural Diversity of Naturally Occurring Aristolactam Analogues
Aristolactams are a class of compounds characterized by a phenanthrene (B1679779) chromophore and are structurally related to aristolochic acids. researchgate.net A significant number of aristolactam analogues have been isolated from natural sources, with one computational study identifying 125 distinct aristolactams. encyclopedia.pubnih.gov This diversity arises from different substitution patterns on the core phenanthrene structure, including variations in the number and position of methoxy (B1213986), hydroxy, and methylenedioxy groups, as well as glycosidic linkages. researchgate.netjfda-online.commdpi.com
The structural variety among aristolactam analogues is illustrated in the table below, which lists several known compounds and their distinguishing features.
| Aristolactam Analogue | Key Structural Features | Reference(s) |
| Aristolactam I | Methoxy group at C-8 | krcp-ksn.org |
| This compound | Lacks the C-8 methoxy group of Aristolactam I | krcp-ksn.org |
| Aristolactam Ia | O-demethylation product of Aristolactam I | wikipedia.orgacademicjournals.org |
| Aristolactam AII | - | jfda-online.commdpi.com |
| Aristolactam BII | - | researchgate.netresearchgate.net |
| Aristolactam IIIa | - | researchgate.net |
| Aristolactam IV | - | researchgate.net |
| Aristolactam-N-β-D-glucoside | Glucose moiety attached to the lactam nitrogen | jfda-online.comresearchgate.net |
| Aristolactam C–N-β-D-glucoside | Glucose moiety attached to the lactam nitrogen | jfda-online.comresearchgate.net |
Biosynthetic Pathways Leading to Aristolactams
Elucidation of Precursor Aristolochic Acid Biosynthesis
The biosynthesis of aristolochic acids, the direct precursors to aristolactams, has been elucidated through extensive research, including radioisotopic feeding experiments. These studies have confirmed that the core structure of these nitrophenanthrene carboxylic acids is derived from the aporphine (B1220529) class of alkaloids. cdnsciencepub.com
Early investigations in Aristolochia sipho demonstrated that L-tyrosine is a primary building block. cdnsciencepub.com Specifically, the amino group of tyrosine is the source of the characteristic nitro group found in aristolochic acids. cdnsciencepub.com Further experiments showed that tyrosine derivatives, including dopa, dopamine (B1211576), and noradrenaline, serve as specific precursors in the formation of aristolochic acid I. cdnsciencepub.com The pathway proceeds through the key benzylisoquinoline intermediate, norlaudanosoline, establishing a firm link to other major alkaloid groups. cdnsciencepub.com The transformation from the aporphine skeleton to the aristolochic acid structure involves a significant and uncommon oxidative cleavage of the heterocyclic B ring of the aporphine intermediate.
Integration with Benzylisoquinoline Alkaloid Pathways
The biosynthetic route to aristolochic acids is not an isolated pathway but is intricately woven into the broader network of benzylisoquinoline alkaloid (BIA) synthesis. researchgate.netnih.gov This shared pathway underscores a common evolutionary origin for a diverse range of plant-derived compounds. researchgate.net The entire process begins with L-tyrosine, which is converted into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov
The foundational step in BIA synthesis is the stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), to form (S)-norcoclaurine. nih.gov This molecule represents the first committed intermediate of the BIA pathway. nih.gov From (S)-norcoclaurine, a series of enzymatic reactions involving methylations and hydroxylations, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs), lead to the critical branch-point intermediate (S)-reticuline. nih.govfrontiersin.org
The pathway to aristolochic acids diverges from other BIA pathways, proceeding through intermediates such as orientaline. nih.gov Further enzymatic steps convert orientaline into the proaporphine intermediates orientalinone and orientalinol, which then rearrange to form the aporphine alkaloid stephanine. cdnsciencepub.com Stephanine is considered the direct precursor that undergoes oxidative cleavage to yield the phenanthrene (B1679779) core of aristolochic acid.
Table 1: Key Precursors in Aristolochic Acid Biosynthesis
| Precursor | Role in Pathway |
| L-Tyrosine | Primary amino acid building block. cdnsciencepub.com |
| Dopamine | Condensation partner, derived from L-tyrosine. nih.gov |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Condensation partner, derived from L-tyrosine. nih.gov |
| (S)-Norcoclaurine | First committed intermediate of the BIA pathway. nih.gov |
| (S)-Reticuline | Central branch-point intermediate in BIA synthesis. nih.gov |
| Orientaline | Intermediate leading to the aporphine skeleton. nih.gov |
| Stephanine | Aporphine alkaloid, the direct precursor to aristolochic acid. |
| Aristolochic Acid II | Direct precursor to Aristolactam II via nitroreduction. rsc.orgmdpi.com |
Enzymatic Mechanisms in Plant-Based Aristolactam Formation
Aristolactams, including this compound, are naturally occurring compounds found within Aristolochia species alongside their precursor aristolochic acids. nih.govnih.gov The formation of aristolactams from aristolochic acids is achieved through an enzymatic nitroreduction reaction. researchgate.net This conversion involves the reduction of the nitro group (-NO₂) present on the phenanthrene ring of aristolochic acid to form the characteristic lactam (a cyclic amide) ring.
While this metabolic conversion is well-documented in animal and human systems, where enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450s (CYPs) catalyze the reaction, the specific enzymes responsible for this final biosynthetic step within the plants themselves are still under investigation. mdpi.comnih.govcore.ac.uk The presence of aristolactams in plant tissues strongly suggests the existence of endogenous plant nitroreductases capable of performing this transformation. researchgate.netnih.gov
The biosynthesis of the aristolochic acid precursor itself involves a cascade of specific enzyme families. Key steps, such as the intramolecular C-C phenol (B47542) coupling to form the aporphine skeleton from benzyltetrahydroisoquinoline precursors, are likely catalyzed by cytochrome P450 enzymes. nih.gov
Genetic Characterization of Biosynthetic Enzymes
Advances in genomics and transcriptomics have enabled the identification of genes encoding the enzymes involved in the BIA and aristolochic acid biosynthetic pathways. nih.govfrontiersin.org By analyzing the transcriptomes of plants like Asarum heterotropoides and Aristolochia contorta, researchers have identified numerous candidate genes. nih.govnih.gov
Key enzyme families that have been genetically characterized include:
Tyrosine Decarboxylase (TyrDC): Genes for this enzyme, which is involved in the initial steps of converting tyrosine to tyramine (B21549) (a precursor to dopamine), have been identified. nih.gov
Norcoclaurine Synthase (NCS): This enzyme is crucial as it catalyzes the first committed step of the entire BIA pathway. In Aristolochia contorta, a genome-wide analysis identified 15 distinct NCS genes (AcNCS1–AcNCS15), highlighting the genetic complexity and potential for functional diversification. nih.gov
O-methyltransferases (OMTs): These enzymes are responsible for adding methyl groups to hydroxyl groups on the alkaloid skeleton, a critical step in modifying the chemical properties of intermediates. Several OMT genes have been cloned and functionally characterized from A. contorta. nih.gov
Cytochrome P450s (CYPs): This large superfamily of enzymes catalyzes various oxidative reactions, including hydroxylations and the critical ring-forming steps in alkaloid biosynthesis. nih.govfrontiersin.org Transcriptome data from Asarum sieboldii and genomic data from A. contorta have revealed numerous CYP genes believed to be involved in the pathway. nih.gov
The identification and functional characterization of these genes are foundational for understanding the regulation of aristolactam biosynthesis and for potential biotechnological applications aimed at modifying the production of these compounds in plants. nih.gov
Table 2: Key Enzyme Families in Aristolactam Precursor Biosynthesis
| Enzyme Family | Abbreviation | Function | Reference(s) |
| Tyrosine Decarboxylase | TyrDC | Converts tyrosine to tyramine. | nih.gov |
| Norcoclaurine Synthase | NCS | Catalyzes the first committed step in BIA biosynthesis. | nih.gov |
| O-methyltransferase | OMT | Catalyzes methylation of hydroxyl groups on intermediates. | nih.gov |
| Cytochrome P450 | CYP | Catalyzes various oxidative reactions, including hydroxylations and ring formation. | nih.govfrontiersin.org |
| Nitroreductase | - | Reduces the nitro group of aristolochic acid to form the aristolactam ring (specific plant enzymes under investigation). | researchgate.netcore.ac.uk |
Metabolic Transformation and Bioactivation Mechanisms of Aristolochic Acid Ii to Aristolactam Ii
In Vivo Metabolism of Aristolochic Acid II and Formation of Aristolactam II
In vivo studies, primarily in rats, have demonstrated that AAII is predominantly metabolized through a reductive pathway. nih.govacs.org This contrasts with aristolochic acid I (AAI), which is primarily metabolized via oxidation. nih.govacs.org The major reductive metabolite of AAII is this compound. acs.org The formation of ALII is a crucial step in the metabolic activation of AAII, as it precedes the generation of DNA-reactive species. nih.gov
Reductive Activation Pathways: Nitroreduction of Aristolochic Acid II to N-Hydroxythis compound
The key initial step in the bioactivation of AAII is the reduction of its nitro group. acs.org This process, known as nitroreduction, leads to the formation of N-hydroxythis compound. nih.govnih.gov This intermediate is a critical precursor to the ultimate carcinogenic species. nih.gov The four-electron nitroreduction of AAII produces N-hydroxyaristolactams. nih.gov
Enzymatic Catalysis by Human and Mammalian Systems
Several enzymes in human and mammalian systems are capable of catalyzing the reductive activation of AAII. Microsomal preparations from humans, minipigs, and rats have all demonstrated the ability to activate AAII to form DNA adducts. acs.org
Key enzymes implicated in this process include:
NAD(P)H:quinone oxidoreductase 1 (NQO1): This cytosolic enzyme is a highly efficient nitroreductase for aristolochic acids. nih.govnih.gov
Cytochrome P450 (CYP) enzymes: Specifically, CYP1A1 and CYP1A2 have been shown to be involved in the reductive activation of aristolochic acids. nih.govacs.orgnih.gov Under anaerobic conditions, these enzymes can reduce AAII. mdpi.com
NADPH:P450 oxidoreductase (POR): This enzyme also plays a role in the microsomal activation of aristolochic acids. acs.orgnih.gov
The relative contribution of these enzymes can vary depending on the tissue and species. For instance, in human hepatic microsomes, CYP1A2 is the primary enzyme for AAI activation, with a lesser role for CYP1A1. nih.gov
| Enzyme Family | Specific Enzymes | Role in AAII Metabolism |
| NAD(P)H:quinone oxidoreductases | NQO1 | Major cytosolic nitroreductase, reductive activation |
| Cytochrome P450 | CYP1A1, CYP1A2 | Reductive activation (anaerobic), oxidative detoxification (aerobic) |
| P450 Oxidoreductases | POR | Minor role in microsomal reductive activation |
Generation of Reactive Electrophilic Aristolactam-Nitrenium Ions from N-Hydroxythis compound
N-hydroxythis compound is an unstable intermediate that can undergo further transformation to form a highly reactive electrophilic aristolactam-nitrenium ion. nih.govnih.gov This nitrenium ion has a delocalized positive charge, making it a potent electrophile. nih.govhkbu.edu.hk
The formation of this nitrenium ion is considered the crucial step for the carcinogenicity of aristolochic acids. nih.govhkbu.edu.hk This reactive species can then covalently bind to the exocyclic amino groups of purine (B94841) bases in DNA, forming DNA adducts. nih.govnih.gov Specifically, it can form adducts such as 7-(deoxyadenosin-N6-yl)-aristolactam II (dA-ALII) and 7-(deoxyguanosin-N2-yl)-aristolactam II (dG-ALII). nih.govacs.org
The generation of the aristolactam-nitrenium ion can also be facilitated by conjugation reactions catalyzed by sulfotransferases (SULTs) and N-acetyltransferases (NATs). nih.govresearchgate.net These enzymes can form N-sulfonyloxyaristolactams and N-acetoxyaristolactams, respectively, which readily break down to form the same reactive nitrenium ion. nih.govresearchgate.net
Detoxification and Elimination Pathways of Aristolactams
While the reductive pathway leads to bioactivation, there are also detoxification pathways for aristolochic acids and their metabolites. One major detoxification route for AAI is O-demethylation to form aristolochic acid Ia (AAIa), a less toxic compound. nih.govnih.gov This reaction is catalyzed by CYP1A1 and CYP1A2 under aerobic conditions. mdpi.com
For AAII, an oxidative reaction can occur where this compound is enzymatically hydroxylated to form aristolactam Ia. nih.govacs.org
Molecular Toxicology and Carcinogenic Mechanisms of Aristolactam Ii
Aristolactam II-Derived DNA Adducts: Formation, Identification, and Structural Characterization
This compound (AL-II), a metabolite of aristolochic acid II (AAII), exerts its genotoxic effects through the formation of covalent bonds with DNA, creating what are known as DNA adducts. This process is initiated by the metabolic activation of AAII, primarily through nitroreduction, which converts it into a reactive N-hydroxythis compound. This intermediate can then generate a cyclic acylnitrenium ion, an electrophilic species that readily attacks the nucleophilic sites on DNA bases, particularly the exocyclic amino groups of purines. mdpi.comnih.govresearchgate.net This covalent binding alters the structure of DNA, leading to errors during replication and transcription, which can initiate carcinogenesis.
The formation of these adducts has been demonstrated both in vitro and in vivo. oup.comnih.govnih.gov Laboratory studies using rat liver S9 fractions or specific enzymes like xanthine (B1682287) oxidase have shown that AAII requires anaerobic conditions for activation to form DNA adducts, a process that is similar to the activation of its counterpart, aristolochic acid I (AAI). oup.comnih.gov In animal models, administration of AAII leads to the formation of characteristic DNA adducts in various tissues, including the target organs of toxicity and carcinogenicity like the kidney and forestomach. oup.comoup.com
Identification and characterization of these adducts are primarily accomplished using sensitive techniques such as ³²P-postlabelling analysis combined with chromatography (TLC and HPLC) and mass spectrometry. mdpi.comnih.govoup.com These methods allow for the detection, quantification, and structural elucidation of the specific adducts formed.
Specific Adducts: 7-(Deoxyadenosin-N6-yl)-Aristolactam II (dA-AAII) and 7-(Deoxyguanosin-N2-yl)-Aristolactam II (dG-AAII)
Research has identified two primary DNA adducts derived from this compound. These are formed through the covalent bonding of the this compound moiety to the purine (B94841) bases adenine (B156593) and guanine (B1146940) within the DNA structure.
7-(Deoxyadenosin-N6-yl)-Aristolactam II (dA-AAII): This adduct is formed when the reactive this compound metabolite binds to the N⁶ position of deoxyadenosine (B7792050). mdpi.comnih.gov In studies on rats treated with AAII, dA-AAII is often identified as the major adduct in target tissues like the forestomach. oup.com Its structure has been confirmed through various spectroscopic methods, including ¹H NMR, UV/vis absorbance, and fluorescence spectroscopy, after isolation via HPLC. nih.gov The detection of dA-AAII in the renal tissues of patients with Chinese herbs nephropathy confirms human exposure to AAII and its metabolic activation to a DNA-binding species. oup.com
7-(Deoxyguanosin-N2-yl)-Aristolactam II (dG-AAII): This adduct results from the binding of the this compound metabolite to the N² position of deoxyguanosine. mdpi.comnih.gov While also consistently detected, the dG-AAII adduct is typically found at lower levels compared to the dA-AAII adduct in tissues of AAII-treated animals. oup.com
The formation of these specific purine adducts is a critical step in the molecular mechanism of AAII's carcinogenicity. nih.gov The presence of these bulky adducts distorts the DNA helix, interfering with DNA replication and repair processes and leading to the mutations that can drive cancer development. nih.gov
| Adduct Name | Abbreviation | DNA Base | Binding Site | Significance |
|---|---|---|---|---|
| 7-(Deoxyadenosin-N6-yl)-Aristolactam II | dA-AAII | Deoxyadenosine | N6 | Major adduct found in target tissues; biomarker of AAII exposure. oup.comoup.com |
| 7-(Deoxyguanosin-N2-yl)-Aristolactam II | dG-AAII | Deoxyguanosine | N2 | Minor adduct, consistently detected alongside dA-AAII. mdpi.comoup.com |
Kinetics of this compound-DNA Adduct Formation and Persistence in vivo
In vivo studies in animal models have shown that DNA adducts from this compound form in various organs following administration of AAII. oup.comnih.gov Generally, the levels of AAII-derived DNA adducts are found to be significantly lower than those formed from AAI when administered at similar doses. mdpi.comresearchgate.net This difference may be attributed to variations in the metabolic activation and detoxification pathways between the two compounds. mdpi.com
While specific kinetic data for the formation and removal of AAII adducts are less detailed than for AAI, the persistence of aristolochic acid-related adducts in general is a key factor in their carcinogenicity. For instance, the related dA-AAI adduct is known to be highly persistent in renal tissue, being detectable for decades after exposure has ceased. nih.gov This long-term presence of premutagenic lesions provides a continuous opportunity for mutations to arise. Although AAII is metabolized solely through reductive activation to form DNA adducts, unlike AAI which also undergoes oxidative detoxification, the persistence of AAII adducts contributes to its genotoxic potential. nih.gov
Impact of Co-Exposure to Aristolochic Acid I on this compound-DNA Adduct Levels
Humans are typically exposed to a mixture of aristolochic acids, primarily AAI and AAII, from botanical sources. mdpi.comacs.org Studies investigating the co-exposure to AAI and AAII have revealed a significant interaction that modulates their genotoxicity. mdpi.comnih.gov
In contrast, the levels of dA-AAII remained largely unchanged in the organs of rats treated with the mixture versus those exposed to AAII alone. nih.gov The proposed mechanism for this phenomenon is that AAII acts as an inhibitor of AAI detoxification. mdpi.com Specifically, AAII may inhibit cytochrome P450 enzymes responsible for detoxifying AAI, leading to higher available concentrations of AAI for reductive activation and subsequent DNA adduct formation. mdpi.comnih.gov This suggests that the presence of AAII in natural aristolochic acid mixtures significantly enhances the carcinogenic potential of AAI. mdpi.comnih.gov
Mutagenic Signature of this compound-Derived Adducts
The DNA adducts formed by this compound are not merely passive DNA lesions; they are highly mutagenic, leading to specific patterns of genetic alterations. When the cellular DNA replication machinery encounters these bulky adducts, it is prone to inserting an incorrect base opposite the lesion. This process, known as translesion synthesis, results in a permanent change in the DNA sequence, or a mutation, in the subsequent generation of cells.
Studies have shown that both dA-AAII and dG-AAII adducts can block DNA replication but are still partially processed by DNA polymerases, leading to the misincorporation of bases. nih.gov The dA-AAII adduct, in particular, is significantly more mutagenic than the dG-AAII adduct. nih.gov The resulting mutations contribute directly to the initiation and promotion of cancer by altering the function of critical genes.
Predominant A:T → T:A Transversions and Their Genomic Context
The most distinctive mutagenic consequence of this compound-DNA adducts is the high frequency of A:T → T:A transversion mutations. nih.govnih.govnih.gov This specific type of mutation has become recognized as a molecular signature of exposure to aristolochic acids. nih.govmdpi.com
This signature arises because DNA polymerases preferentially insert a deoxyadenosine monophosphate (dAMP) opposite the dA-AAII adduct during replication. oup.com In the next round of replication, this incorrectly inserted adenine pairs with a thymine, completing the A:T → T:A transversion. A similar mechanism, though less frequent, leads to dG-AAII adducts causing G → T transversions. nih.gov
Genomic sequencing of tumors from individuals exposed to aristolochic acid reveals an exceptionally high number of these A:T → T:A mutations across the exome. nih.gov The mutations are not randomly distributed; they show a strong preference for occurring when the adenine is part of a specific trinucleotide sequence (T/CAG) and are found predominantly on the nontranscribed strand of DNA. nih.gov This distinct pattern provides a powerful molecular fingerprint, allowing researchers to link a tumor's genetic landscape directly to aristolochic acid exposure. nih.gov
| Adduct | Predominant Mutation | Mechanism | Genomic Context |
|---|---|---|---|
| dA-AAII | A:T → T:A Transversion | Misincorporation of deoxyadenosine opposite the adduct during DNA replication. nih.govoup.com | Preference for T/CAG trinucleotide motif; occurs mainly on the non-transcribed strand. nih.gov |
| dG-AAII | G:C → T:A Transversion | Misincorporation of deoxyadenosine opposite the adduct. nih.gov | Less frequent than A:T → T:A transversions. nih.gov |
Role in Oncogene Activation (e.g., H-ras) and Tumor Suppressor Gene Inactivation (e.g., TP53)
The A:T → T:A transversion signature of this compound is frequently found in critical cancer-related genes, leading to either the activation of proto-oncogenes or the inactivation of tumor suppressor genes. nih.govnih.gov
Oncogene Activation (H-ras): Activating mutations in the ras family of proto-oncogenes are a common event in many cancers. In animal models, aristolochic acid-induced tumors of the forestomach and ear duct consistently show a specific A:T → T:A transversion at the second position of codon 61 (CAA → CTA) of the H-ras gene. oup.comnih.gov This single nucleotide change results in an amino acid substitution that permanently switches the H-ras protein into its active, growth-promoting state, contributing to uncontrolled cell proliferation.
Tumor Suppressor Gene Inactivation (TP53): The TP53 gene, which encodes the p53 protein, is a critical tumor suppressor that acts as a "guardian of the genome." Inactivation of p53 is a key step in the development of more than half of all human cancers. oup.comnih.gov Urothelial tumors from patients with aristolochic acid nephropathy exhibit a high frequency of TP53 mutations, with A:T → T:A transversions being the predominant type. nih.govmdpi.com These mutations disable the p53 protein, compromising the cell's ability to respond to DNA damage and undergo apoptosis, thereby facilitating malignant transformation. nih.gov The presence of this specific mutational signature in the TP53 gene of these tumors provides strong evidence for the etiological role of aristolochic acid exposure. nih.govnih.gov
Pathophysiological Implications: Nephrotoxicity and Carcinogenicity Attributed to Aristolactam Ii Pathway
Association with Aristolochic Acid Nephropathy (AAN) and Balkan Endemic Nephropathy (BEN) Pathogenesis
Aristolactam II is a key metabolite in the pathogenesis of Aristolochic Acid Nephropathy (AAN) and Balkan Endemic Nephropathy (BEN), two devastating renal diseases characterized by chronic interstitial nephritis and progression to kidney failure. pnas.orgnih.gov The consumption of plants from the Aristolochia genus, which contain aristolochic acids, is the primary cause of these conditions. nih.govmdpi.com In the body, aristolochic acid II (AAII) undergoes metabolic reduction to form reactive intermediates that can bind to DNA, forming aristolactam-DNA adducts. researchgate.netmdpi.com
Specifically, the reduction of AAII leads to the formation of N-hydroxyaristolactams, which can then generate a reactive aristolactam nitrenium ion. researchgate.netnih.gov This electrophilic species covalently binds to the exocyclic amino groups of purine (B94841) bases in DNA, forming adducts such as 7-(deoxyadenosin-N6-yl) this compound (dA-AAII). researchgate.netoup.com The presence of these DNA adducts in the renal cortex of patients is a definitive biomarker of exposure to aristolochic acid and is central to the disease process. pnas.orgkidneya.com
Table 1: Key Aristolactam-DNA Adducts in AAN and BEN
| Adduct Name | Abbreviation | Parent Compound | Significance in Disease |
|---|---|---|---|
| 7-(deoxyadenosin-N6-yl) aristolactam I | dA-AAI | Aristolochic Acid I | Most abundant and persistent adduct, strongly linked to mutagenicity. mdpi.commdpi.com |
| 7-(deoxyguanosin-N2-yl) aristolactam I | dG-AAI | Aristolochic Acid I | Another significant adduct contributing to DNA damage. researchgate.net |
| 7-(deoxyadenosin-N6-yl) this compound | dA-AAII | Aristolochic Acid II | A biomarker of AAII exposure, contributes to the overall adduct burden. pnas.orgresearchgate.net |
| 7-(deoxyguanosin-N2-yl) this compound | dG-AAII | Aristolochic Acid II | Formed from AAII, contributes to genotoxicity. researchgate.netoup.com |
Role in Upper Tract Urothelial Carcinoma (UTUC) and Hepatocellular Carcinoma (HCC) Etiology
The genotoxic nature of this compound plays a significant role in the development of cancers associated with aristolochic acid exposure, most notably Upper Tract Urothelial Carcinoma (UTUC). mdpi.com A significant percentage of patients with AAN and BEN, up to 50%, develop UTUC. nih.gov The mechanism underlying this high rate of malignancy is the mutagenic potential of aristolactam-DNA adducts. pnas.org
The formation of dA-AAII and other aristolactam adducts leads to mutations in critical genes, particularly the TP53 tumor suppressor gene. nih.gov These adducts cause a specific mutational signature, characterized by A:T to T:A transversions, which serves as a molecular fingerprint of aristolochic acid exposure in tumors. nih.govnih.gov This distinct mutational pattern has been identified in the urothelial tumors of patients with a history of exposure to Aristolochia herbs. nih.gov The presence of aristolactam-DNA adducts is a strong risk factor for the development of UTUC. nih.govaacrjournals.org
While the link to UTUC is well-established, emerging evidence also suggests a role for aristolochic acid and its metabolites in the etiology of Hepatocellular Carcinoma (HCC). The liver is a primary site of aristolochic acid metabolism, and studies have identified the characteristic AA mutational signature in a significant proportion of HCC cases in regions where herbal remedies containing Aristolochia are common. researchgate.net The formation of aristolactam-DNA adducts in hepatocytes can initiate the carcinogenic process, leading to the development of liver cancer.
Table 2: Research Findings on this compound and Cancer
| Cancer Type | Key Findings | References |
|---|---|---|
| Upper Tract Urothelial Carcinoma (UTUC) | High incidence in AAN and BEN patients. Aristolactam-DNA adducts induce a characteristic A:T to T:A transversion mutation in the TP53 gene. | nih.govnih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | The mutational signature of aristolochic acid has been detected in a substantial number of HCC tumors, particularly in Asia. | researchgate.net |
Comparative Toxicological Profiles of Aristolochic Acid I and Aristolochic Acid II Metabolites in Disease Progression
While both aristolochic acid I (AAI) and aristolochic acid II (AAII) are toxic and carcinogenic, their metabolites exhibit different toxicological profiles that influence disease progression. acs.org AAI is generally considered to be more nephrotoxic than AAII. nih.govnih.gov Studies in animal models have shown that AAI induces more severe tubular cell necrosis and interstitial fibrosis in the renal cortex compared to AAII at similar doses. nih.gov
The difference in nephrotoxicity may be related to the efficiency of metabolic activation and the nature of the resulting DNA adducts. AAI is metabolized more efficiently to its corresponding aristolactam I, leading to higher levels of the persistent and highly mutagenic dA-AAI adduct. nih.govacs.org In contrast, AAII is primarily metabolized through reduction to this compound. acs.org
In terms of genotoxicity and carcinogenicity, both AAI and AAII metabolites have similar potential to form DNA adducts in target tissues like the kidney and bladder. nih.gov However, in non-target tissues such as the liver, stomach, and lungs, DNA adducts derived from AAI are found at significantly higher levels than those from AAII. nih.gov The co-exposure to both AAI and AAII, as typically occurs with the consumption of herbal remedies, can influence their metabolism. The presence of AAII can increase the reductive metabolism of AAI, potentially enhancing its genotoxicity and carcinogenic impact. acs.org
Table 3: Comparative Toxicology of AAI and AAII Metabolites
| Feature | Aristolochic Acid I (AAI) Metabolites | Aristolochic Acid II (AAII) Metabolites |
|---|---|---|
| Primary Metabolite | Aristolactam I | This compound acs.org |
| Nephrotoxicity | Higher, causes more severe renal damage. nih.gov | Lower, minimal changes observed in the renal cortex at similar doses. nih.gov |
| Genotoxicity | Similar potential in target tissues (kidney, bladder). nih.gov | Similar potential in target tissues (kidney, bladder). nih.gov |
| DNA Adduct Levels (Non-target tissues) | Significantly higher levels in liver, stomach, etc. nih.gov | Lower levels compared to AAI-derived adducts. nih.gov |
| Metabolic Interaction | Reductive metabolism is increased in the presence of AAII. acs.org | Reductive metabolism is decreased in the presence of AAI. acs.org |
Structure Activity Relationship Sar Studies and Molecular Design of Aristolactam Ii Analogues
Computational Approaches for Molecular Similarity and Predictive Toxicology
Computational toxicology has emerged as a vital tool for assessing the potential risks of chemical compounds, offering faster and more cost-effective alternatives to traditional testing methods. researchgate.netnih.gov These in silico techniques are particularly valuable for studying aristolochic acid analogues, including Aristolactam II, by predicting their toxicity based on their chemical structure. nih.gov
Molecular Similarity Analysis: Molecular similarity is a cornerstone of computational toxicology, operating on the principle that structurally similar molecules are likely to have similar biological activities. nih.govnih.gov For this compound and its analogues, molecular similarity calculations can be used to compare their structures to those of compounds with known toxicities. This "read-across" approach helps in flagging potentially harmful derivatives without the need for extensive experimental testing. nih.gov Scaffold-based comparisons, where the core molecular structure (the aristolactam scaffold) is analyzed while disregarding R-group substituents, are particularly useful in these studies. nih.gov
Predictive Toxicology Models: Software platforms like ACD/Percepta are used to calculate computer-predicted toxicity values for aristolochic acid analogues. nih.gov These programs utilize algorithms and databases of known toxicological data to estimate various toxicity endpoints, such as:
Acute Toxicity (e.g., LD50 values)
Genotoxicity
Health Effects
Computational studies have predicted that aristolochic acids are likely more toxic than aristolactams. nih.gov While these predictions are of moderate reliability, they consistently indicate a high toxic potential for many aristolochic acid analogues. nih.gov The validation of these in silico models against experimental data has confirmed their predictive power, with many compounds showing cytotoxicity in laboratory tests consistent with the computational forecasts. nih.gov These methods help prioritize which compounds warrant further experimental investigation. researchgate.net
The table below illustrates the application of computational methods in the toxicological assessment of this compound.
| Computational Method | Application to this compound | Predicted Outcome |
| Molecular Similarity | Comparison with Aristolochic Acids and other analogues. | Predicts biological activity based on structural similarity to known toxicants. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between chemical structure and toxicity. | Estimates toxicity endpoints for untested this compound derivatives. researchgate.net |
| Predictive Toxicology Software (e.g., ACD/Percepta) | Calculation of lethal dose values and genotoxicity potential. | Suggests lower acute toxicity for aristolactams compared to aristolochic acids. nih.gov |
Rational Design and Synthesis of Aristolactam Derivatives for Targeted Research
The insights gained from SAR and computational studies provide a foundation for the rational design and synthesis of novel aristolactam derivatives. mdpi.com By strategically modifying the aristolactam scaffold, chemists can create new molecules with enhanced or targeted biological activities, such as antitumor properties, while potentially minimizing toxicity. nih.govnih.gov
The process of rational design involves identifying the key structural features (pharmacophores) responsible for a desired biological effect and then designing molecules that incorporate these features. mdpi.com For aristolactams, research has focused on several areas of modification:
Modulation of the Phenanthrene (B1679779) Nucleus: Altering the substitution pattern on the aromatic rings can influence the molecule's interaction with biological targets. nih.gov
Modification of the Lactam Moiety: Introducing different substituents on the lactam nitrogen atom has proven to be a successful strategy. For example, the synthesis of N-(N-dialkylaminoalkyl) derivatives has yielded compounds with significant cytotoxic activity against leukemia cell lines. nih.gov
Several synthetic aristolactam derivatives have demonstrated potent antitumor activities against a wide range of cancer cell lines, with GI50 (50% growth inhibition) values in the submicromolar range. nih.gov This stands in contrast to many naturally occurring aristolactams, which often show only moderate antitumor activity. nih.gov This highlights the power of rational design to optimize a natural product scaffold for improved therapeutic potential. The synthesis of these novel derivatives allows researchers to explore their mechanisms of action and potential as leads for new drug development. mdpi.comresearchgate.net
The following table presents examples of rationally designed Aristolactam derivatives and their targeted research applications.
| Derivative Class | Structural Modification | Targeted Research Application |
| N-(N-dialkylaminoalkyl) aristolactams | Alkylaminoalkyl chain added to the lactam nitrogen. | Cytotoxicity against L1210 leukemia cells. nih.gov |
| Various Synthetic Analogues | Broad modifications to the core aristolactam structure. | Broad-spectrum antitumor activity against human cancer cell lines. nih.gov |
Advanced Analytical Methodologies for Detection and Biomonitoring of Aristolactam Ii and Its Adducts
High-Resolution Mass Spectrometry-Based Techniques (e.g., UPLC-ESI/MSn, LC-MS/MS) for Ultrasensitive Detection of DNA Adducts
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography has become the gold standard for the identification and quantification of aristolactam-DNA adducts. Techniques such as ultra-performance liquid chromatography-electrospray ionization/multistage mass spectrometry (UPLC-ESI/MSn) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer exceptional sensitivity and specificity, allowing for the detection of adducts at levels relevant to human exposure. nih.govresearchgate.net
These methods can distinguish between different types of adducts formed from AA-II, primarily 7-(deoxyadenosin-N6-yl)aristolactam II (dA-AL-II) and 7-(deoxyguanosin-N2-yl)this compound (dG-AL-II). mdpi.com The structural identity of these adducts can be unequivocally confirmed by comparing their fragmentation patterns and chromatographic retention times with synthetic standards. nih.govacs.org
UPLC-ESI/MSn, particularly with a linear quadrupole ion-trap mass spectrometer, has proven to be a robust and sensitive analytical tool. nih.govacs.org This technique has been successfully applied to quantify AL-DNA adducts in various biological matrices, including tissues from rodents exposed to aristolochic acids and the renal cortex of cancer patients. nih.govacs.org The sensitivity of these methods is remarkable, with lower limits of quantitation reaching as low as a few adducts per 10⁸ or even 10⁹ DNA bases, requiring only microgram quantities of DNA. nih.govacs.orgnih.gov This level of sensitivity surpasses that of older methods and is crucial for detecting the low levels of adducts that may persist long after exposure has ceased. nih.gov
A key advantage of MS-based methods is the ability to use stable isotope-labeled internal standards, such as [¹⁵N₃]-dA-AL-II, which allows for precise quantification by accounting for variations in sample processing and instrument response. nih.govnih.gov The specificity of MS/MS and MS³ scan modes provides detailed structural information, confirming the identity of the detected adducts. nih.govnih.gov For instance, the characteristic loss of the deoxyribose moiety (a neutral loss of 116 Da) is a signature fragmentation pattern for these nucleoside adducts. acs.org
Table 1: Key this compound-DNA Adducts Detected by Mass Spectrometry
| Adduct Name | Abbreviation | Purine (B94841) Base |
|---|---|---|
| 7-(deoxyadenosin-N⁶-yl)this compound | dA-AL-II | Adenine (B156593) |
| 7-(deoxyguanosin-N²-yl)this compound | dG-AL-II | Guanine (B1146940) |
Table 2: Example MS³ Transitions for AL-II Adduct Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragment Ions (m/z) |
|---|---|---|---|
| dA-AL-II | 513.3 | 397.2 | 262.1, 263.1, 354.2 |
| [¹⁵N₃]-dA-AL-II | 516.2 | 400.2 | 262.1, 263.1, 357.2 |
Data derived from studies on aristolactam adducts, illustrating the specific transitions used for detection. nih.gov
Radioisotopic Methods (e.g., ³²P-Postlabeling Assay) in Mechanistic Studies
The ³²P-postlabeling assay has historically been a cornerstone for the detection of DNA adducts due to its exceptional sensitivity. nih.gov This method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by polynucleotide kinase. nih.gov The resulting radiolabeled adducts are then separated, typically by thin-layer chromatography (TLC), and quantified by measuring their radioactivity. nih.govnih.gov
This technique has been instrumental in mechanistic studies of aristolochic acids, demonstrating the formation of DNA adducts in both target and non-target tissues of animals treated with AA-II. nih.gov The assay can detect as few as one adduct in 10¹⁰ nucleotides, making it suitable for studies involving low-dose exposures. nih.gov In studies on rats treated with AA-II, the ³²P-postlabeling assay identified significant levels of adducts in the kidney, liver, and stomach. nih.gov
However, a significant limitation of the ³²P-postlabeling assay is that it does not provide direct structural information about the detected adducts. nih.gov The identification of adduct spots on a chromatogram relies on comparison with standards, which may not always be available. Consequently, while highly sensitive for screening and quantification, it is often considered a presumptive method. Modern research now frequently uses mass spectrometry to confirm the identities of adducts initially detected by ³²P-postlabeling. nih.govnih.gov Despite this, the ³²P-postlabeling assay remains a valuable tool in toxicology and carcinogenesis research, particularly for screening for unknown DNA adducts formed by complex mixtures. mdpi.comnih.gov
Spectroscopic and Hybrid Detection Platforms
Beyond mass spectrometry and radioisotopic labeling, other spectroscopic and hybrid techniques have been developed for the analysis of aristolactams. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is a reliable method for the quantification of this compound in various samples, provided that reference standards are available for comparison of retention times and UV spectra. nih.gov
More recently, innovative hybrid platforms have emerged. One such approach is a dual-spectroscopic strategy for the direct detection of aristolochic acid I and its metabolite, aristolactam I, in biological samples like blood and tissue. nih.gov This method utilizes surface-enhanced Raman spectroscopy (SERS) for the parent compound and fluorescence spectroscopy for the aristolactam metabolite, leveraging their distinct spectral properties. nih.gov While this specific application focused on AL-I, the principle could be adapted for AL-II, offering a rapid detection method that minimizes complex sample preparation. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, primarily used for the structural elucidation of newly isolated aristolochic acid derivatives and their aristolactam metabolites. nih.gov While not typically used for routine biomonitoring due to lower sensitivity compared to MS or ³²P-postlabeling, NMR is indispensable for characterizing synthetic standards and metabolites, providing definitive structural information. nih.govoup.com
Challenges and Future Directions in Biomonitoring of this compound Exposure
Despite significant advancements in analytical methodologies, several challenges remain in the biomonitoring of AL-II exposure. A primary goal is the development and validation of robust, non-invasive methods to screen at-risk populations. nih.gov Current approaches often rely on tissue biopsies, which are invasive. nih.gov Analyzing exfoliated urinary cells for AL-DNA adducts using highly sensitive UPLC-ESI/MS³ has shown promise as a non-invasive alternative, but requires further validation to correlate adduct levels with tissue damage and cancer risk. nih.govresearchgate.net Another non-invasive approach involves detecting repaired DNA adducts excreted in urine, which could reflect recent exposure and ongoing DNA repair processes. nih.gov
A major challenge is the extremely low concentration of adducts present in human samples, especially from historical or environmental exposure. This necessitates continuous improvements in the sensitivity of analytical instruments. nih.gov While current MS-based methods are highly sensitive, pushing the limits of detection further will enhance the ability to assess risks associated with low-level, chronic exposure. nih.govnih.gov
Future directions will focus on integrating these advanced analytical methods into larger molecular epidemiology studies. This will help to establish definitive links between quantified adduct levels, specific genetic mutations (such as the characteristic A:T to T:A transversions in the TP53 gene), and the ultimate risk of developing aristolochic acid-associated cancers. nih.govnih.gov Validating these DNA adducts as reliable biomarkers of exposure and effect is crucial for public health, enabling better risk assessment and regulatory decisions regarding herbal products containing aristolochic acids. nih.gov
Synthetic Chemistry of Aristolactam Ii and Its Congeners
Strategies for Total Synthesis of Aristolactam Alkaloids
The synthesis of aristolactam alkaloids, including Aristolactam II, has been a subject of significant interest due to their unique structural features and biological activities. Various synthetic strategies have been developed to construct the characteristic phenanthrene (B1679779) lactam skeleton. These approaches often aim for efficiency, conciseness, and the ability to generate structural diversity for further investigation.
Synergistic C-H Bond Activation and Dehydro-Diels-Alder Reactions
A concise and efficient total synthesis of aristolactam alkaloids has been developed utilizing a synergistic combination of C-H bond activation and dehydro-Diels-Alder reactions. nih.govrsc.org This strategy allows for the construction of all rings of the aristolactam core from readily available starting materials. nih.govrsc.org
The key steps in this methodology are:
Ruthenium-Catalyzed C-H Bond Activation: The synthesis begins with an oxidative cyclization of benzamides with vinyl sulfone. This reaction, catalyzed by ruthenium, proceeds via C-H bond activation to form 3-methyleneisoindolin-1-ones, which are crucial intermediates. nih.govrsc.org
Dehydro-Diels-Alder Reaction: The 3-methyleneisoindolin-1-ones then undergo a dehydro-Diels-Alder reaction with benzynes. nih.govrsc.org This cycloaddition step is followed by a fluoride (B91410) ion-mediated desulfonylation, which efficiently constructs the phenanthrene core of the aristolactam. nih.govscispace.com
This approach is notable for developing two new synthetic methodologies to achieve the total synthesis of these alkaloids. nih.govrsc.org The strategy is versatile, enabling the preparation of a library of aristolactam derivatives with substituents on all rings. scispace.com
Cascade Reactions (e.g., Suzuki-Miyaura Coupling/Aldol (B89426) Condensation)
A highly efficient, direct one-pot synthesis of the phenanthrene lactam core has been achieved through a cascade reaction involving a Suzuki-Miyaura coupling followed by an aldol-type condensation. acs.orgnih.govfigshare.com This method has been successfully applied to the total synthesis of several natural aristolactams, including Aristolactam BII (also known as cepharanone B), aristolactam BIII, and aristolactam FI (piperolactam A). acs.orgnih.govacs.org
The core of this strategy is the reaction between a 4-bromoisoindolin-1-one (B1288941) intermediate and a 2-formylarylboronic acid. acs.org The process unfolds in a single pot under microwave irradiation, which promotes the cascade. acs.org An exploratory study of this reaction highlighted the effectiveness of different palladium catalysts, with Pd(PPh₃)₄ being identified as the most effective, affording the desired phenanthrene lactam in good yield. acs.orgresearchgate.net
The key features of this cascade reaction are:
One-Pot Efficiency: It combines two key bond-forming reactions (C-C coupling and C-C bond formation via aldol condensation) into a single operational step, enhancing synthetic efficiency. acs.org
Versatility: The method has been used to generate not only natural aristolactams but also a number of unnatural aristolactam derivatives and analogues. acs.orgacs.org
Key Intermediates: The synthesis relies on the preparation of key building blocks, such as 4-bromoisoindolin-1-one, which can be derived from commercially available materials. acs.org
| Compound Name | Alternative Name | Reference |
|---|---|---|
| Aristolactam BII | Cepharanone B | acs.orgnih.gov |
| Aristolactam BIII | acs.orgnih.gov | |
| Aristolactam FI | Piperolactam A | acs.orgnih.gov |
| N-methyl piperolactam A | acs.orgnih.gov | |
| Sauristolactam | acs.orgnih.gov |
Synthesis of Chemically Labeled this compound for Mechanistic Probing
The synthesis of chemically labeled compounds is a critical tool for understanding biochemical processes and mechanisms of action. For this compound, isotopic labeling would be invaluable for probing its genotoxic properties, which are exerted through the formation of DNA adducts. mdpi.com The genotoxicity of this compound requires metabolic activation, specifically nitro-reduction, to form N-hydroxythis compound. mdpi.com This reactive intermediate generates a cyclic acylnitrenium ion that binds to DNA, forming adducts such as 7-(deoxyadenosin-N⁶-yl)-aristolactam II (dA-AAII) and 7-(deoxyguanosin-N²-yl)-aristolactam II (dG-AAII). mdpi.com
While specific literature detailing the total synthesis of isotopically labeled this compound is not prevalent, established methods for carbon isotope labeling (e.g., with ¹¹C, ¹³C, or ¹⁴C) could be adapted for this purpose. Such strategies often involve the incorporation of a labeled building block at an early stage of the synthesis. A labeled version of this compound would allow for sensitive and unambiguous tracking of the molecule and its metabolites, facilitating studies on:
DNA Adduct Formation: Quantifying the formation and persistence of dA-AAII and dG-AAII in target tissues. mdpi.com
Metabolic Pathways: Elucidating the specific enzymes and pathways involved in its metabolic activation.
Pharmacokinetics: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo.
The development of efficient methods to introduce isotopic labels, particularly in the later stages of a synthesis, is a significant area of research that could greatly benefit mechanistic studies of complex natural products like this compound.
Methodologies for the Preparation of Novel this compound Derivatives and Analogues
The synthesis of novel derivatives and analogues of aristolactams is crucial for exploring structure-activity relationships (SAR) and developing compounds with improved biological profiles. nih.govrsc.org Several methodologies have been employed to create libraries of these compounds by modifying both the core phenanthrene nucleus and the lactam moiety. nih.gov
One effective strategy for generating analogues is the one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction, which has been used to produce a number of "unnatural" aristolactam derivatives with high efficiency. acs.org This approach allows for variation in both the isoindolin-1-one (B1195906) and the boronic acid coupling partners, leading to diverse structures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
